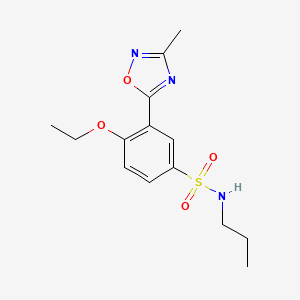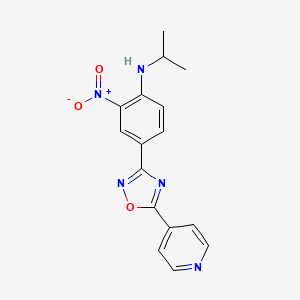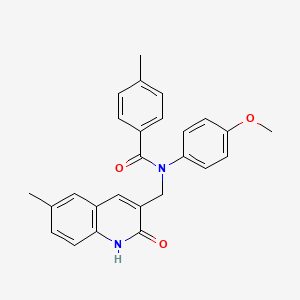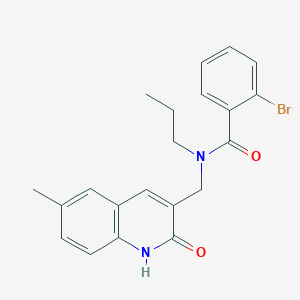
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the growth of bacteria and viruses by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has a significant impact on various biochemical and physiological processes. For instance, it has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II. This compound has also been found to modulate the expression of certain genes involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. For instance, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Additionally, more research is needed to explore the potential applications of this compound in the development of new drugs and diagnostic tools. Finally, efforts should be made to improve the solubility of this compound in water to facilitate its use in a wider range of experimental setups.
Méthodes De Synthèse
The synthesis of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxylic acid with N-bromosuccinimide (NBS) to form 2-bromo-6-methylquinoline-3-carboxylic acid. The latter is then reacted with propylamine and 4-bromobenzoyl chloride to yield the desired compound.
Applications De Recherche Scientifique
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been shown to possess anticancer, antimicrobial, and antiviral properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe in biochemical assays.
Propriétés
IUPAC Name |
2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-11-14(2)8-9-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNLBVALQRTBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

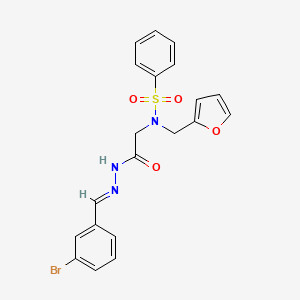

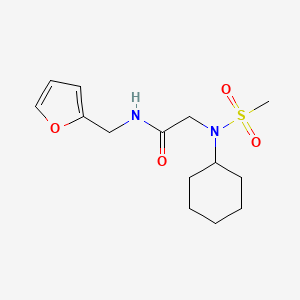
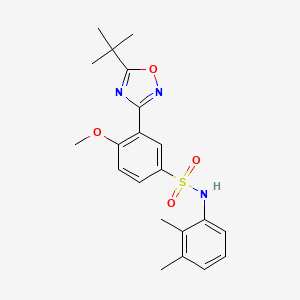
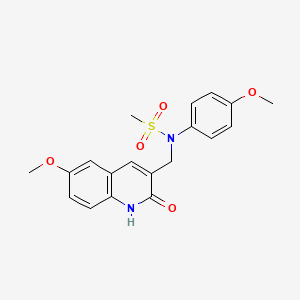
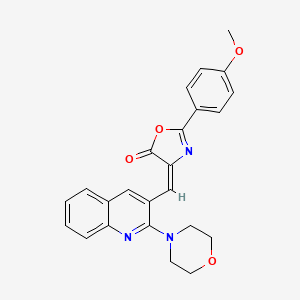
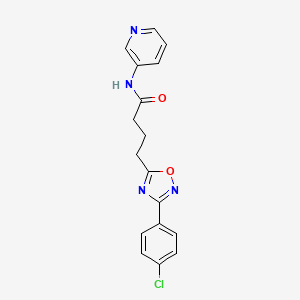
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)
